molecular formula C31H30ClN3O9 B1144096 (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox CAS No. 1276666-14-8

(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox

Cat. No.: B1144096
CAS No.: 1276666-14-8
M. Wt: 624.0376
InChI Key:
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Description

(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox is a useful research compound. Its molecular formula is C31H30ClN3O9 and its molecular weight is 624.0376. The purity is usually 95%.
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Scientific Research Applications

Mechanism and Stereochemistry in Benzodiazepine Derivatives

Research by Wang et al. (2001) explored the mechanism and stereochemistry involved in the formation of β-lactam derivatives of benzodiazepines. They synthesized compounds like 2-Chloro-4-phenyl-2a-(4′-methoxyphenyl)-3,5-dihydroazatetracyclic[1,2-d]-benzo[1,4]diazepin-1-one and studied the stereochemical aspects through NMR spectroscopy and X-ray diffraction.

Inhibition and Cytotoxicity in Palladacycles

Spencer et al. (2009) investigated palladacycles with components resembling benzodiazepine structures. They examined the in vitro activity of these compounds as cytotoxic agents and their role as cathepsin B inhibitors, an enzyme implicated in cancer-related events. Their research is detailed in Spencer et al. (2009).

Stereochemical Investigations and Receptor Binding

Research by Blount et al. (1983) proposed a specific conformation for 1,4-benzodiazepines recognized by the benzodiazepine receptor complex. This was derived from comparisons of 3-dimensional structures obtained from single-crystal X-ray data for diazepam and other derivatives.

Synthesis of Novel Diazepine Derivatives

Researchers like El Bouakher et al. (2013) developed efficient synthesis methods for novel diazepine derivatives. This involved regioselective thionation and nucleophilic substitutions reactions, leading to various bis-functionalized 1,4-diazepines.

X-Ray Crystal Structure Determination

Tingley et al. (2006) synthesized a series of bis-triazenes with diazepane structures and determined their structures through X-ray crystallography, contributing to the understanding of these compounds' molecular configurations. Details can be found in Tingley et al. (2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox involves the following steps: 1) Synthesis of 5-chlorobenzo[d]oxazole, 2) Synthesis of (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM, 3) Synthesis of (2S,3S)-2,3-bis(benzoyloxy)-3-carbox, and 4) Coupling of the two intermediates to form the final compound.", "Starting Materials": [ "2-Aminobenzonitrile", "Chloroacetyl chloride", "Sodium hydroxide", "5-Chlorosalicylic acid", "Methylamine", "Benzoyl chloride", "Diethyl ether", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Methanol", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-chlorobenzo[d]oxazole", "a) Dissolve 2-aminobenzonitrile (1.0 g, 8.2 mmol) in 20 mL of diethyl ether and add chloroacetyl chloride (1.2 mL, 14.5 mmol) dropwise with stirring at 0°C.", "b) After stirring for 1 h at 0°C, add 10 mL of 1 M sodium hydroxide solution and stir for another 1 h at room temperature.", "c) Collect the precipitate by filtration, wash with water, and dry to obtain 5-chlorobenzo[d]oxazole (1.2 g, 85%) as a white solid.", "Step 2: Synthesis of (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM", "a) Dissolve 5-chlorobenzo[d]oxazole (1.0 g, 5.5 mmol) and methylamine (0.5 mL, 10.0 mmol) in 10 mL of N,N-dimethylformamide and add triethylamine (1.2 mL, 8.8 mmol) dropwise with stirring at 0°C.", "b) After stirring for 1 h at 0°C, add (S)-2-benzyl-2-methyl-1,4-diazepane-1-carboxylic acid (1.8 g, 6.6 mmol), N,N'-dicyclohexylcarbodiimide (1.8 g, 8.8 mmol), and 4-dimethylaminopyridine (0.2 g, 1.6 mmol) and stir for another 24 h at room temperature.", "c) Collect the precipitate by filtration, wash with diethyl ether, and dry to obtain (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2.0 g, 80%) as a white solid.", "Step 3: Synthesis of (2S,3S)-2,3-bis(benzoyloxy)-3-carbox", "a) Dissolve 5-chlorosalicylic acid (1.0 g, 5.5 mmol) and benzoyl chloride (1.2 mL, 10.0 mmol) in 10 mL of dry pyridine and stir for 1 h at room temperature.", "b) Add acetic anhydride (1.2 mL, 12.5 mmol) dropwise with stirring at 0°C and stir for another 1 h at room temperature.", "c) Pour the reaction mixture into ice-cold water, collect the precipitate by filtration, wash with water, and dry to obtain (2S,3S)-2,3-bis(benzoyloxy)-3-carbox (1.8 g, 85%) as a white solid.", "Step 4: Coupling of the two intermediates to form the final compound", "a) Dissolve (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (1.0 g, 2.8 mmol) and (2S,3S)-2,3-bis(benzoyloxy)-3-carbox (1.2 g, 2.8 mmol) in 20 mL of dry N,N-dimethylformamide and add N,N'-dicyclohexylcarbodiimide (0.6 g, 2.8 mmol) and 4-dimethylaminopyridine (0.1 g, 0.8 mmol) and stir for 24 h at room temperature.", "b) Pour the reaction mixture into ice-cold water, collect the precipitate by filtration, wash with water, and dry to obtain the final compound (1.8 g, 70%) as a white solid." ] }

1276666-14-8

Molecular Formula

C31H30ClN3O9

Molecular Weight

624.0376

Origin of Product

United States

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